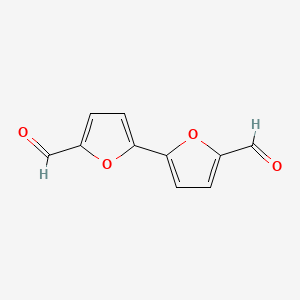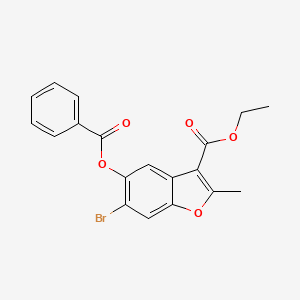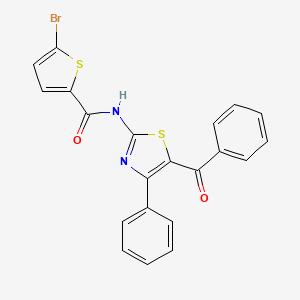
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide, also known as BPTC, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. BPTC is a thiazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Anticancer Potential
Compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide have been designed and synthesized for their anticancer evaluation. For instance, a series of substituted benzamides were evaluated against cancer cell lines, exhibiting moderate to excellent anticancer activity. These compounds demonstrated higher activity than reference drugs in some cases, highlighting their potential as lead compounds for developing new anticancer therapies (Ravinaik et al., 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazole and related derivatives. For example, novel thiazole derivatives have been synthesized and shown to exhibit low to moderate antifungal activity. This research underscores the versatility of thiazole-based compounds in combating fungal infections (Saeed et al., 2008). Additionally, another study synthesized a series of thiazolyl benzamide derivatives, which demonstrated significant antimicrobial activity, suggesting their potential as new antimicrobial agents (Bikobo et al., 2017).
Antipathogenic Activity
Thiourea derivatives, closely related to the thiazole framework, have been synthesized and tested for their antipathogenic activity. These compounds showed significant potential against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their promise for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O2S2/c22-16-12-11-15(27-16)20(26)24-21-23-17(13-7-3-1-4-8-13)19(28-21)18(25)14-9-5-2-6-10-14/h1-12H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATWKMIGYRVINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

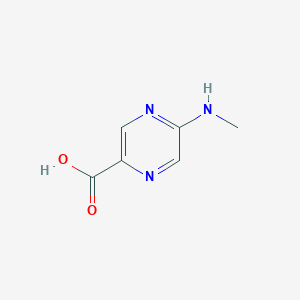
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)
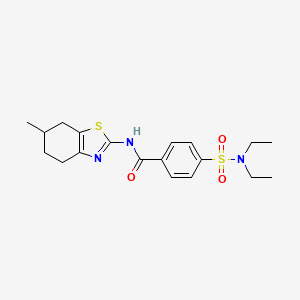
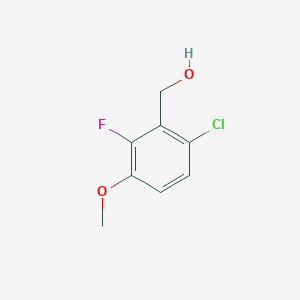
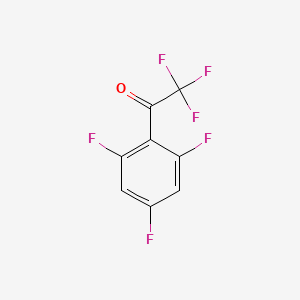
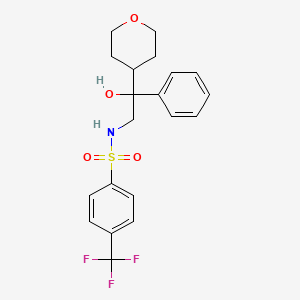
![N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739385.png)
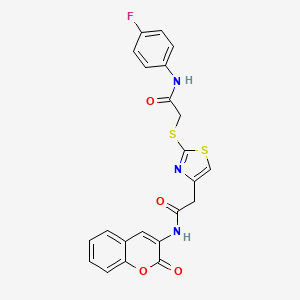
![Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2739389.png)
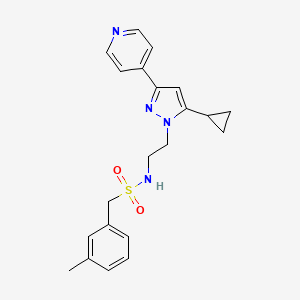
![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)
